2-cyclopentyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide
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Overview
Description
2-CYCLOPENTYL-N-[4-(2-METHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PHENYL]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclopentyl group, a quinazolinone moiety, and an acetamide linkage, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYCLOPENTYL-N-[4-(2-METHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PHENYL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions to form the quinazolinone core.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a Grignard reaction or a Friedel-Crafts alkylation reaction.
Formation of the Acetamide Linkage: The final step involves the coupling of the quinazolinone derivative with a cyclopentylamine derivative using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-CYCLOPENTYL-N-[4-(2-METHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be performed on the aromatic ring or the amide linkage using reagents like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., bromine, chlorine), alkoxides (e.g., sodium methoxide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It may serve as a probe for studying biological processes and interactions due to its unique structure.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: It may find applications in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-CYCLOPENTYL-N-[4-(2-METHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PHENYL]ACETAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The quinazolinone moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-CYCLOPENTYL-N-[4-(2-METHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PHENYL]ACETAMIDE: shares structural similarities with other quinazolinone derivatives, such as:
Uniqueness
The uniqueness of 2-CYCLOPENTYL-N-[4-(2-METHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PHENYL]ACETAMIDE lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C22H23N3O2 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-cyclopentyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide |
InChI |
InChI=1S/C22H23N3O2/c1-15-23-20-9-5-4-8-19(20)22(27)25(15)18-12-10-17(11-13-18)24-21(26)14-16-6-2-3-7-16/h4-5,8-13,16H,2-3,6-7,14H2,1H3,(H,24,26) |
InChI Key |
IAVOMHXZMWMCIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NC(=O)CC4CCCC4 |
Origin of Product |
United States |
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